

CAS number and molecular structure of 1,2,3-thiadiazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1,2,3-Thiadiazole-4-carbaldehyde

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An In-depth Technical Guide to 1,2,3-Thiadiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,2,3-thiadiazole-4-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, physicochemical properties, and key spectral data. Furthermore, it outlines established synthetic protocols and explores its versatile reactivity. The guide also delves into the pharmacological significance of the 1,2,3-thiadiazole scaffold, highlighting the role of **1,2,3-thiadiazole-4-carbaldehyde** as a crucial intermediate in the synthesis of novel bioactive molecules. A key focus is placed on the anticancer potential of its derivatives, with a detailed examination of their interaction with critical cellular signaling pathways.

Chemical Identity and Molecular Structure

1,2,3-Thiadiazole-4-carbaldehyde is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, with a carbaldehyde substituent at the 4-position.

CAS Number: 27643-15-8[1]

Molecular Formula: C₃H₂N₂OS[\[1\]](#)

Molecular Weight: 114.13 g/mol [\[1\]](#)

Canonical SMILES: O=Cc1cnns1

InChI Key: JNEBZFFTOLBIKJ-UHFFFAOYSA-N[\[1\]](#)

Molecular Structure:

Caption: Molecular structure of **1,2,3-thiadiazole-4-carbaldehyde**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **1,2,3-thiadiazole-4-carbaldehyde** is presented below.

Property	Value	Reference
Physical State	White to light yellow crystalline solid	[2]
Melting Point	~85 °C	[2]
Boiling Point	~221 °C	[2]
¹ H NMR (DMSO-d ₆)	Aldehyde H: ~9-10 ppm (s) C5-H: ~8.7-9.7 ppm (s)	[1]
¹³ C NMR	Carbonyl C: Downfield region	[1]
IR Spectroscopy (cm ⁻¹)	Aldehyde C=O stretch: ~1700 (Strong, Sharp) Thiadiazole Ring C-S stretch: ~600-700 (Medium to Weak)	[1]
Mass Spectrometry	Molecular Ion [M] ⁺ : m/z 114. A characteristic fragmentation is the loss of N ₂ .	[1]

Synthesis and Reactivity

Synthetic Protocols

The synthesis of the 1,2,3-thiadiazole core is classically achieved through the Hurd-Mori synthesis, which involves the cyclization of hydrazone derivatives with thionyl chloride.^[1] More recent methods include the reaction of N-tosylhydrazones with elemental sulfur.^[3]

The introduction of the carbaldehyde group at the 4-position can be accomplished via the Vilsmeier-Haack reaction.^[1]

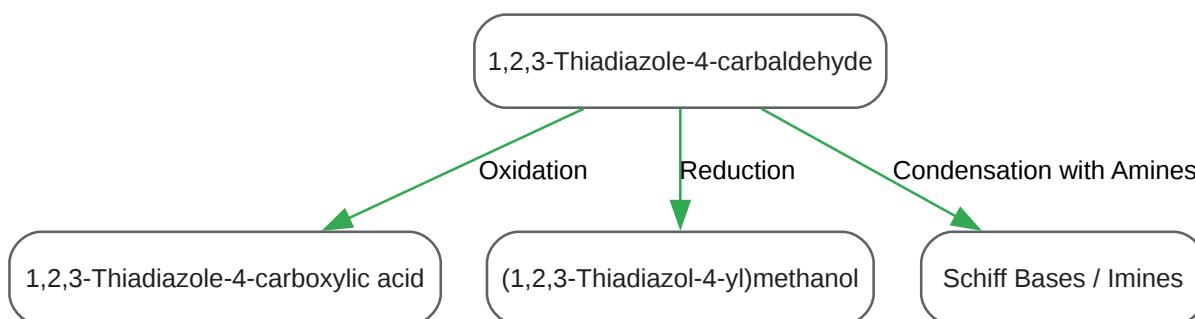
Experimental Protocol: Vilsmeier-Haack formylation of 1,2,3-Thiadiazole

- Reagents: 1,2,3-Thiadiazole, Phosphorus oxychloride (POCl_3), N,N-Dimethylformamide (DMF), ice, saturated sodium bicarbonate solution, dichloromethane.
- Procedure:
 - In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.
 - Slowly add an equimolar amount of POCl_3 to the cooled DMF with continuous stirring to form the Vilsmeier reagent.
 - To this mixture, add 1,2,3-thiadiazole dropwise, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
 - Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
 - Extract the aqueous layer with dichloromethane.
 - Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Chemical Reactivity

The chemical reactivity of **1,2,3-thiadiazole-4-carbaldehyde** is dominated by its aldehyde functional group, making it a versatile synthetic intermediate.[1][2]



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Caption: Key reactions of **1,2,3-thiadiazole-4-carbaldehyde**.

- Oxidation: The aldehyde can be oxidized to the corresponding 1,2,3-thiadiazole-4-carboxylic acid.[1]
- Reduction: Reduction of the aldehyde group yields (1,2,3-thiadiazol-4-yl)methanol.[1]
- Condensation Reactions: It readily undergoes condensation with various amines to form Schiff bases or imines, which are important precursors for more complex heterocyclic systems.[2]

Applications in Drug Discovery and Development

The 1,2,3-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] **1,2,3-thiadiazole-4-carbaldehyde** serves as a key building block for the synthesis of these pharmacologically active molecules.

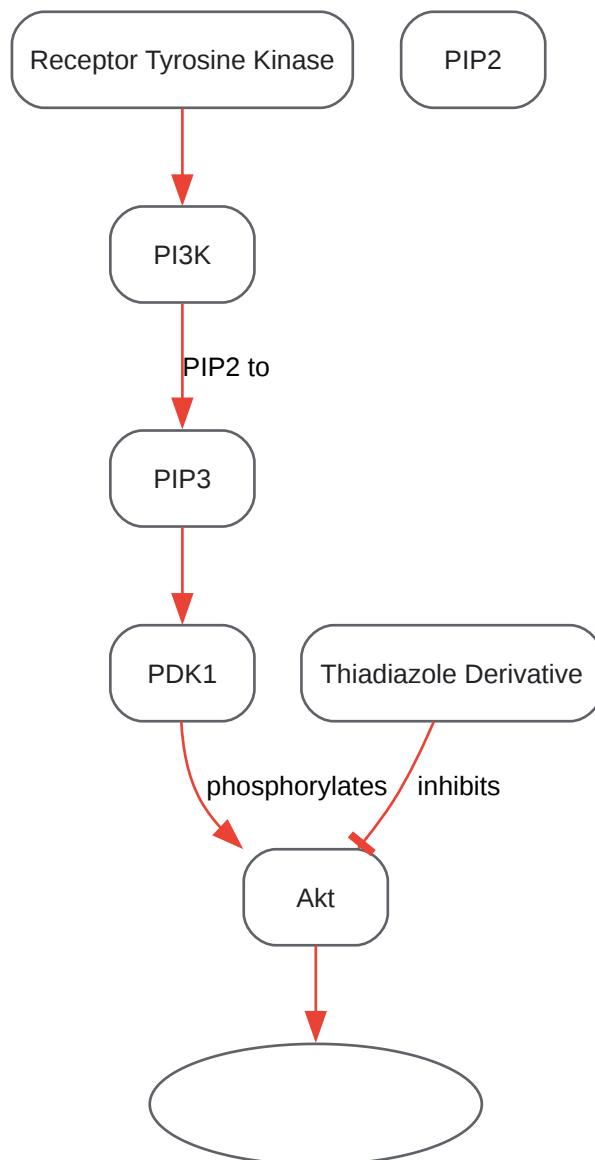
Anticancer Activity

Derivatives of 1,2,3-thiadiazole have shown significant potential as anticancer agents.^[4] These compounds can induce apoptosis and cause cell cycle arrest in cancer cells.^[5]

Signaling Pathways:

Several signaling pathways are implicated in the anticancer effects of thiadiazole derivatives. Two of the most notable are the PI3K/Akt and STAT3 pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

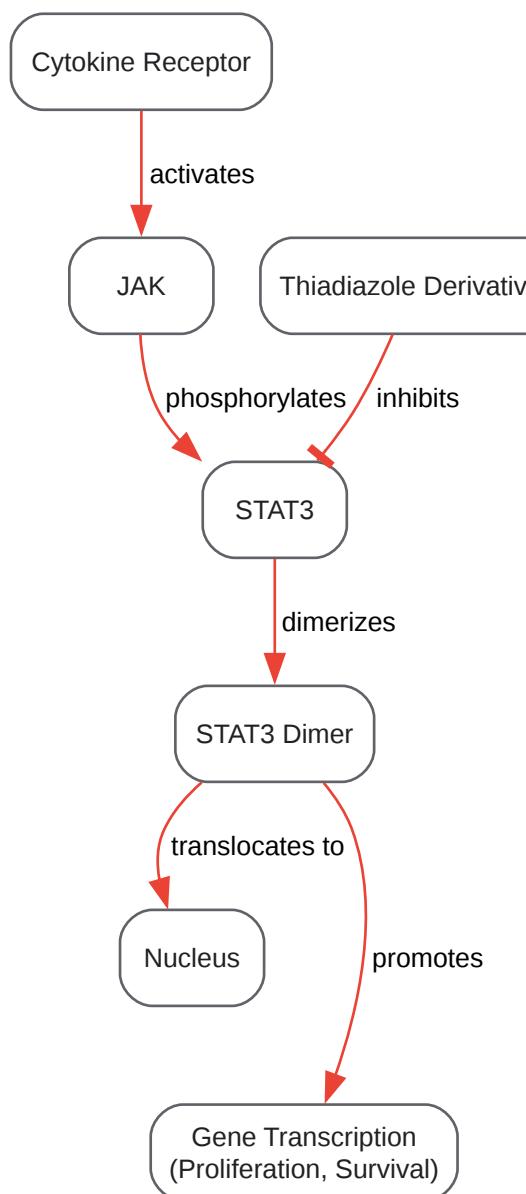
- **Akt Pathway Inhibition:** Certain thiadiazole-based compounds have been shown to inhibit the activity of the Akt enzyme.^[5] The Akt signaling pathway is a key regulator of cell survival and proliferation, and its inhibition can lead to apoptosis and cell cycle arrest in cancer cells.^[5]



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Caption: Inhibition of the Akt signaling pathway by thiadiazole derivatives.

- **STAT3 Pathway Inhibition:** Signal Transducer and Activator of Transcription 3 (STAT3) is another important target for anticancer drugs. Some thiadiazole derivatives have been identified as inhibitors of STAT3. Inhibition of STAT3 signaling can suppress tumor growth and proliferation.

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Caption: Inhibition of the STAT3 signaling pathway by thiadiazole derivatives.

Other Biological Activities

Beyond anticancer effects, derivatives of 1,2,3-thiadiazole are being investigated for a variety of other therapeutic applications, including:

- Antimicrobial and Antifungal Agents[[1](#)]
- Antiviral Agents[[1](#)]
- Agrochemicals (Herbicides and Insecticides)[[1](#)]

Conclusion

1,2,3-Thiadiazole-4-carbaldehyde is a valuable and versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its reactive aldehyde group allows for straightforward chemical modification, providing access to a wide array of derivatives. The established biological activities of the 1,2,3-thiadiazole scaffold, particularly in the realm of oncology, underscore the importance of this compound as a key starting material for the synthesis of next-generation therapeutic agents. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will continue to be a promising area of investigation for medicinal chemists and pharmacologists.

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